4-(6-Chloro-pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(6-Chloro-pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a piperidine ring, a pyridine ring with a chloro substituent, and a tert-butyl ester group, making it a versatile molecule for chemical reactions and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the pyridine ring: The pyridine ring with the chloro substituent can be synthesized through a series of reactions involving chlorination and cyclization.
Attachment of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Introduction of the sulfanyl group: The sulfanyl group is added via thiolation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Chloro-pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chloro substituent and sulfanyl group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloro-pyridin-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester
- 4-(6-Chloro-pyridin-3-ylmethyl)-piperidine-1-carboxylic acid methyl ester
- 4-(6-Chloro-pyridin-3-ylmethyl)-piperidine-1-carboxylic acid ethyl ester
Uniqueness
4-(6-Chloro-pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The tert-butyl ester group also enhances its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H23ClN2O2S |
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Molecular Weight |
342.9 g/mol |
IUPAC Name |
tert-butyl 4-[(6-chloropyridin-3-yl)methylsulfanyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O2S/c1-16(2,3)21-15(20)19-8-6-13(7-9-19)22-11-12-4-5-14(17)18-10-12/h4-5,10,13H,6-9,11H2,1-3H3 |
InChI Key |
HDLLWXIWYFDPDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SCC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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